2-Nitro Nevirapine

Description

Contextualization within Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

2-Nitro Nevirapine (B1678648) is a derivative of Nevirapine, a foundational member of the non-nucleoside reverse transcriptase inhibitor (NNRTI) class of anti-HIV drugs. nih.gov NNRTIs represent a cornerstone of combination antiretroviral therapy (cART). google.com They function by binding to a non-essential (allosteric) site on the HIV-1 reverse transcriptase (RT) enzyme, an enzyme critical for the replication of the virus. google.com This binding event induces a conformational change in the enzyme, distorting the catalytic site and preventing the conversion of viral RNA into DNA, thus halting the viral life cycle.

The development of NNRTIs has been marked by a progression of "generations," each seeking to overcome the limitations of the last. A primary challenge has been the emergence of drug-resistant viral strains, often arising from single-point mutations in the gene that codes for the reverse transcriptase enzyme. beilstein-journals.org These mutations can alter the shape of the NNRTI binding pocket, reducing the drug's ability to bind and exert its inhibitory effect.

Significance of Nevirapine Analogs in Antiretroviral Therapy Advancement

The synthesis and evaluation of Nevirapine analogs—molecules with a core structure similar to Nevirapine but with specific chemical modifications—have been instrumental in advancing antiretroviral therapy. beilstein-journals.orgusbio.net This line of research serves several key purposes:

Overcoming Drug Resistance: A major impetus for creating Nevirapine analogs is to develop compounds that remain effective against NNRTI-resistant strains of HIV-1. beilstein-journals.org For instance, research has shown that certain substitutions at the 2-position of the dipyridodiazepinone core can yield inhibitors effective against the Y181C mutant RT, a common source of resistance to Nevirapine. beilstein-journals.org

Improving Pharmacokinetic Profiles: Modifications to the Nevirapine scaffold can alter properties like absorption, distribution, metabolism, and excretion (ADME), potentially leading to more favorable dosing regimens and reduced drug-drug interactions. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies: By systematically altering the chemical structure of Nevirapine and observing the effects on its antiviral activity, researchers can build detailed structure-activity relationship (SAR) models. nih.gov These models are invaluable for understanding the precise molecular interactions required for potent inhibition of the reverse transcriptase enzyme and guide the rational design of new, more effective drugs. Current time information in Bangalore, IN.

Rationale for Investigating 2-Nitro Nevirapine as a Distinct Compound

The specific investigation of this compound is driven by a desire to probe the effects of a potent electron-withdrawing group at a key position on the Nevirapine scaffold. The introduction of a nitro (–NO2) group at the 2-position is a deliberate chemical modification intended to explore several scientific questions.

One primary rationale is to understand how such a modification impacts the compound's intrinsic antiviral efficacy and its metabolic profile. Research has focused on identifying Nevirapine analogs that retain high efficacy while potentially avoiding the metabolic pathways associated with adverse effects. beilstein-journals.orgusbio.net The study of this compound fits within this paradigm, seeking to determine if the electron-withdrawing nature of the nitro group can maintain or enhance reverse transcriptase inhibition while altering its biotransformation. beilstein-journals.org

Indeed, research has shown that this compound exhibits significant inhibitory activity against the HIV-1 reverse transcriptase enzyme. beilstein-journals.orgusbio.net This finding is critical as it demonstrates that the addition of a nitro group at this position is not detrimental to the molecule's ability to bind to its target.

Detailed Research Findings

The primary measure of an NNRTI's effectiveness at the molecular level is its ability to inhibit the reverse transcriptase enzyme. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Studies have determined the IC50 value of this compound and compared it to the parent compound, Nevirapine. This direct comparison is essential for understanding the impact of the 2-nitro substitution.

| Compound | IC50 (µM) | Percent Inhibition at 10 µM |

|---|---|---|

| Nevirapine | 0.540 | >97% |

| This compound | 0.721 | >97% |

| 3-Bromo-Nevirapine | 2.78 | 87.6% |

As the data indicates, this compound demonstrates potent inhibition of HIV-1 reverse transcriptase, with an IC50 value of 0.721 µM. beilstein-journals.orgusbio.net This is of the same order of magnitude as Nevirapine itself (IC50 of 0.540 µM), confirming that the introduction of the nitro group at the 2-position is well-tolerated in terms of maintaining the compound's fundamental anti-HIV-1 activity. beilstein-journals.orgusbio.net Both compounds show greater than 97% inhibition at a concentration of 10 µM. beilstein-journals.orgusbio.net In contrast, another analog, 3-Bromo-Nevirapine, is roughly five times less potent than Nevirapine. beilstein-journals.orgusbio.net

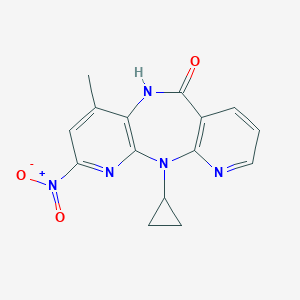

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-7-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSADLPHOZPXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441881 | |

| Record name | 2-Nitro Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284686-16-4 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284686-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284686164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 2 Nitro Nevirapine

Methodologies for 2-Nitro Nevirapine (B1678648) Synthesis

The creation of 2-Nitro Nevirapine primarily involves the direct chemical modification of the parent drug, Nevirapine. This process is centered on introducing a nitro group onto a specific position of the Nevirapine molecule.

The principal method for synthesizing this compound is through the electrophilic nitration of Nevirapine. Research has demonstrated that the reaction of Nevirapine with a nitrating agent such as isoamyl nitrate (B79036) in the presence of a strong base like potassium tert-butoxide can yield the desired product. In this reaction, the deprotonated Nevirapine acts as a nucleophile, attacking the electrophilic nitrogen species from the nitrating agent.

Another established method involves the use of nitronium tetrafluoroborate (B81430) (NO₂BF₄) in a suitable solvent. This powerful nitrating agent can directly introduce a nitro group onto the aromatic ring system of Nevirapine. The reaction conditions, including solvent and temperature, are critical for controlling the regioselectivity and yield of the nitration process.

The synthesis of this compound from Nevirapine has been reported with specific, albeit modest, yields. The reaction of Nevirapine with isoamyl nitrate and potassium tert-butoxide has been documented to produce this compound in an 11% yield. Following synthesis, the characterization of the compound is crucial to confirm its structure. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular structure and confirm the successful introduction of the nitro group at the desired position.

| Research Finding: Synthesis of this compound |

| Reaction |

| Reagents |

| Product |

| Reported Yield |

| Characterization Methods |

Approaches for Nitration and Specific Functional Group Introduction

Precursor Compound Utilization in this compound Formation

The primary precursor for the formation of this compound is the drug Nevirapine itself. chemsrc.com Nevirapine (11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e] researchgate.netgoogle.comdiazepin-6-one) provides the core chemical scaffold onto which the nitro functional group is introduced. google.comsaudijournals.com The synthesis, therefore, is a derivatization of the existing drug molecule rather than a de novo construction of the entire nitrated structure from simpler building blocks. The availability and purity of the starting Nevirapine are critical factors for the success and efficiency of the synthesis.

Other key precursors are the reagents used in the nitration reaction. For instance, in one of the primary synthetic routes, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide and cyclopropylamine are used in the multi-step synthesis that ultimately produces the Nevirapine core, which is then subjected to nitration. chemsrc.comgoogle.com

Advancements in Chemical Synthesis of Nevirapine Analogs Applicable to this compound

While research specifically on this compound is limited, advancements in the synthesis of other Nevirapine analogs offer valuable insights and potential alternative synthetic strategies. These advancements often focus on creating more efficient, high-yield, and scalable processes. google.com

For example, modern cross-coupling reactions, such as the Suzuki and Heck reactions, are increasingly used in the synthesis of complex heterocyclic compounds and could be adapted for building the dipyridodiazepinone core of Nevirapine analogs. researchgate.net These methods might allow for the introduction of a nitro group at an earlier stage of the synthesis, potentially on one of the precursor pyridine (B92270) rings, which could then be carried through to the final cyclized product.

Furthermore, developments in catalytic systems, including the use of multi-metal catalysts on supports like SiO₂, have shown promise in improving the selectivity and conversion rates in reactions involving chlorinated and nitrated pyridine precursors. google.com One patented process describes the use of a Pd-Ru-Ni/SiO₂ catalyst for the selective hydrodechlorination and nitro reduction of 2,6-dichloro-3-nitro-4-methylpyridine to prepare a key Nevirapine intermediate. google.com Such catalytic advancements could potentially be leveraged to create nitrated Nevirapine precursors more efficiently.

Microwave-assisted synthesis represents another advancement, offering rapid reaction times and often improved yields for the creation of Nevirapine derivatives, such as Mannich bases. ingentaconnect.com This technique could potentially be applied to the nitration step or subsequent modifications of this compound to create further analogs for research purposes.

Pharmacological Efficacy of 2 Nitro Nevirapine

In Vitro Antiviral Activity Against HIV-1 Reverse Transcriptase

The antiviral potential of 2-Nitro Nevirapine (B1678648) is primarily assessed through its ability to inhibit the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for viral replication.

The inhibitory potency of 2-Nitro Nevirapine against HIV-1 reverse transcriptase has been quantified using the half-maximal inhibitory concentration (IC50) value. In in vitro assays, this compound demonstrated significant inhibitory activity with an IC50 value of 0.721 ± 0.111 μM. nih.govpharmgkb.org This submicromolar potency indicates that it is a strong inhibitor of the enzyme's function. drugbank.com At a concentration of 10 μM, this compound was found to inhibit HIV-1 RT by over 97%. pharmgkb.orgdrugbank.com

Inhibition of HIV-1 Reverse Transcriptase by this compound

| Compound | IC50 (μM) | Percent Inhibition (at 10 μM) |

|---|---|---|

| This compound | 0.721 ± 0.111 | >97% |

Data sourced from studies on HIV-1 reverse transcriptase inhibition assays. nih.govpharmgkb.orgdrugbank.com

When compared to its parent compound, Nevirapine, and other analogs, this compound exhibits a comparable, albeit slightly lower, potency. Nevirapine itself has an IC50 value of 0.540 ± 0.055 μM. nih.govpharmgkb.org Another analog, 12-d3-Nevirapine, also shows submicromolar inhibitory activity with an IC50 of 0.910 ± 0.042 μM. nih.govpharmgkb.org In contrast, the analog 3-bromo-Nevirapine is significantly less potent, with an IC50 value approximately five times higher than that of Nevirapine, at 2.78 ± 0.38 μM. pharmgkb.orgdrugbank.com The human metabolite 12-hydroxy-Nevirapine shows only weak activity, with an IC50 of 26.5 μM. pharmgkb.orgdrugbank.com This comparative data highlights that the 2-nitro modification maintains a potent inhibitory capacity on par with Nevirapine. drugbank.com

Comparative IC50 Values for Nevirapine and Analogs Against HIV-1 RT

| Compound | IC50 Value (μM) |

|---|---|

| Nevirapine | 0.540 ± 0.055 |

| This compound | 0.721 ± 0.111 |

| 12-d3-Nevirapine | 0.910 ± 0.042 |

| 3-bromo-Nevirapine | 2.78 ± 0.38 |

| 12-hydroxy-Nevirapine | 26.5 |

This table presents a comparative view of the inhibitory potency of Nevirapine and its analogs. nih.govpharmgkb.orgdrugbank.com

Inhibition Potency Characterization (e.g., IC50 values)

Mechanisms of Action at the Molecular Level

As a close structural analog of Nevirapine, this compound is understood to operate through the same molecular mechanism, acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI). drugbank.comukzn.ac.za NNRTIs are characterized by their allosteric mode of inhibition.

This compound, like its parent compound, binds directly to a hydrophobic, allosteric pocket within the p66 subunit of HIV-1 reverse transcriptase. nih.govresearchgate.net This site, often called the NNRTI binding pocket (NNIBP), is located approximately 10 Å away from the polymerase active site. nih.govresearchgate.net The binding is non-competitive with respect to the template or nucleoside triphosphates. drugbank.com The formation of the binding pocket is induced by the drug itself; binding causes a conformational shift, notably flipping the side chains of tyrosine residues Y181 and Y188. nih.gov This interaction with key amino acid residues, including Lys101, Val106, Tyr181, Tyr188, Trp229, and Phe227, locks the inhibitor in place. ukzn.ac.zaresearchgate.net

The allosteric binding of this compound induces significant conformational changes that disrupt the enzyme's catalytic machinery. proteopedia.org This binding event leads to several critical structural alterations:

Displacement of the Primer Grip: The inhibitor's presence shifts the "primer grip," a key structural element (the β12–β13–β14 sheet) responsible for correctly positioning the DNA primer strand. nih.govproteopedia.org

Distortion of the Catalytic Site: This shift moves the 3'-terminus of the primer away from the polymerase active site, preventing the loss of key interactions with the catalytic YMDD motif. nih.govproteopedia.org

Metabolic Pathways and Cytochrome P450 Interactions of 2 Nitro Nevirapine

Hepatic Cytochrome P450-Mediated Biotransformation Profiles

The liver is the primary site of metabolism for many xenobiotics, including Nevirapine (B1678648) and its analogs. The cytochrome P450 (CYP) superfamily of enzymes plays a central role in this process. The interactions of 2-Nitro Nevirapine with these enzymes, particularly its potential to induce their expression, are critical for predicting its drug-drug interaction profile.

Induction Potential on CYP3A4 and CYP2B6 Isoforms

Induction of CYP enzymes can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. Research using primary human hepatocytes has been conducted to assess the induction potential of this compound on two key isoforms, CYP3A4 and CYP2B6, which are significantly involved in the metabolism of the parent compound, Nevirapine. pharmgkb.orgnih.gov

At a concentration of 100 μM, this compound demonstrated the least potential to induce CYP3A4 mRNA expression among the tested Nevirapine analogs. pharmgkb.orgnih.gov In contrast, its effect on CYP2B6 was notable. Studies showed that this compound has a comparable induction effect on CYP2B6 to that of the parent compound, Nevirapine. pharmgkb.orgnih.gov At the 100 μM concentration, both this compound and Nevirapine caused a significant increase in CYP2B6 mRNA levels in pooled primary human hepatocytes after a 72-hour treatment period. pharmgkb.org

Table 1: Comparative Induction of CYP3A4 and CYP2B6 mRNA by Nevirapine and this compound in Primary Human Hepatocytes (100 μM)

Compound CYP3A4 mRNA Induction CYP2B6 mRNA Induction Nevirapine Significant Induction Significant Induction This compound Least Induction Effect Comparable Induction to Nevirapine

Data sourced from studies on primary human hepatocytes, indicating qualitative comparisons of mRNA fold changes. pharmgkb.orgnih.gov

Evaluation of Impact on Metabolic Activity of Co-administered Substrates (e.g., Midazolam 1′-Hydroxylation)

To determine if the observed changes in mRNA expression translate to functional changes in enzyme activity, the effect of this compound on the CYP3A4-mediated 1′-hydroxylation of midazolam, a probe substrate, was evaluated. pharmgkb.org Following a 72-hour treatment of primary human hepatocytes, it was found that this compound did not cause any significant change in the metabolic activity of CYP3A4, as measured by midazolam 1′-hydroxylation. pharmgkb.orgnih.gov This finding suggests that despite some level of mRNA expression, the functional impact on the metabolic activity of a co-administered CYP3A4 substrate is minimal for this compound under the tested conditions. pharmgkb.org

Table 2: Effect of this compound on CYP3A4 Activity

Compound Assay Result This compound Midazolam 1′-Hydroxylation No Significant Change Detected

This table summarizes the functional outcome on CYP3A4 activity after a 72-hour treatment in primary human hepatocytes. pharmgkb.orgnih.gov

Identification and Characterization of this compound Metabolites

While the metabolic pathways of the parent drug Nevirapine are extensively documented, yielding primary oxidative metabolites such as 2-, 3-, 8-, and 12-hydroxy-Nevirapine, the specific metabolites of this compound have not been similarly characterized in the available scientific literature. pharmgkb.orgresearchgate.net Research has predominantly focused on using this compound as a stable analog to probe enzyme interactions rather than studying its own biotransformation products. pharmgkb.orgnih.gov Some commercial suppliers describe this compound as an intermediate used in the laboratory preparation of Nevirapine metabolites, highlighting its role in chemical synthesis rather than as a substrate for metabolic pathway identification in vivo. Therefore, a detailed profile of the metabolites formed from the biotransformation of this compound is not currently established.

Comparative Metabolism and Enzyme Interaction Profile with Parent Nevirapine

A comparison between this compound and its parent compound, Nevirapine, reveals distinct differences in their interactions with hepatic enzymes.

CYP3A4 Induction: Nevirapine is a known inducer of CYP3A4. nih.govpharmint.net In direct comparison, this compound exhibits a significantly lower induction effect on CYP3A4 mRNA. pharmgkb.orgnih.gov Furthermore, unlike some Nevirapine analogs, this compound did not lead to a functional increase in CYP3A4's metabolic activity toward midazolam. pharmgkb.org

CYP2B6 Induction: Both Nevirapine and this compound are effective inducers of CYP2B6. pharmgkb.orgnih.gov Studies show their induction potential for this isoform is comparable, indicating that the nitro-group modification does not diminish this specific interaction. pharmgkb.orgnih.gov

Metabolic Profile: The metabolism of Nevirapine is complex, involving multiple CYP enzymes (including CYP3A4, CYP2B6, and CYP2D6) that produce four main oxidative metabolites (2-hydroxy-NVP, 3-hydroxy-NVP, 8-hydroxy-NVP, and 12-hydroxy-NVP). researchgate.netacs.org These can be further metabolized via phase II conjugation. pharmgkb.org In stark contrast, the metabolic fate of this compound itself is not well-documented, with research focusing on its properties as a parent analog rather than its breakdown.

This comparative profile underscores how a single chemical modification can selectively alter interactions with drug-metabolizing enzymes, reducing its effect on one major pathway (CYP3A4) while retaining a similar impact on another (CYP2B6).

Toxicological Assessment of 2 Nitro Nevirapine

Evaluation of Hepatotoxicity Potential and Reactive Metabolite Formation

Assessment of Metabolically Linked Hepatotoxicity

The potential for drug-induced liver injury is a significant concern in drug development. For Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), idiosyncratic hepatotoxicity is a known adverse effect, often linked to the formation of reactive metabolites. nih.govacs.org Research into analogs of NVP, such as 2-Nitro Nevirapine, aims to mitigate these toxic effects while retaining therapeutic efficacy. nih.govresearchgate.net

Studies have shown that the oxidative metabolism of NVP, particularly at the 12-methyl position, is a primary driver of its associated skin rashes and liver toxicities. nih.govresearchgate.net This metabolism, mediated by cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2B6, can lead to the formation of reactive intermediates, such as a quinone methide, which can covalently bind to cellular macromolecules and contribute to toxicity. mdpi.comresearchgate.net

In an effort to identify safer alternatives, various NVP analogs have been evaluated. nih.gov Among these, this compound has been investigated for its potential to reduce metabolically linked hepatotoxicity. nih.govresearchgate.net The introduction of a nitro group is a strategy that can alter the metabolic profile of a compound, potentially diverting metabolism away from pathways that generate toxic species. nih.gov

Role of the Nitro Group in Modulating Reactive Species Generation

The nitro group (–NO2) is a strong electron-withdrawing group that can significantly influence a molecule's metabolic fate. scielo.brnih.govmdpi.com In the context of this compound, the presence of the nitro group is intended to modulate the generation of reactive species. The metabolism of nitroaromatic compounds can proceed through bioreduction, leading to the formation of various intermediates. scielo.brsvedbergopen.comnih.gov This process can either contribute to the therapeutic effect or, in some cases, lead to cytotoxicity through the production of reactive oxygen species (ROS). svedbergopen.com

The introduction of the nitro group in the 2-position of the nevirapine scaffold is a deliberate modification aimed at altering the electronic properties of the molecule and, consequently, its interaction with metabolic enzymes. This structural change could potentially limit the formation of the reactive quinone methide species that is implicated in the toxicity of the parent drug, Nevirapine. nih.govresearchgate.net By providing an alternative site for metabolism or by sterically hindering the enzymatic action at the 12-methyl position, the nitro group may divert the metabolic pathway towards less toxic metabolites.

Impact on Cellular Defense Mechanisms and Oxidative Stress Markers (e.g., GSH Depletion)

Cellular defense mechanisms, particularly the glutathione (B108866) (GSH) system, play a critical role in detoxifying reactive metabolites and mitigating oxidative stress. researchgate.netmdpi.com Depletion of GSH is a key indicator of cellular stress and can render cells more susceptible to damage from reactive species. researchgate.netmdpi.com The formation of reactive metabolites from drugs like Nevirapine can lead to GSH depletion as the cell attempts to neutralize these harmful species through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov

HIV infection itself is associated with significant oxidative stress, characterized by increased production of ROS and depletion of antioxidants like GSH. nih.govphysiology.org Therefore, any therapeutic agent used in this context should ideally not exacerbate this pre-existing condition. The impact of this compound on cellular defense mechanisms and oxidative stress markers is a crucial aspect of its toxicological assessment. Studies investigating the metabolic pathways of NVP analogs often include an assessment of GSH conjugation, as the formation of GSH adducts can indicate the generation of reactive electrophiles. acs.orgresearchgate.net A favorable safety profile for this compound would involve minimal impact on GSH levels and other markers of oxidative stress.

Comparative Safety Profile with Parent Nevirapine and Other Analogs in Preclinical Models

Preclinical studies comparing the safety profiles of NVP and its analogs are essential for identifying candidates with an improved therapeutic index. These studies often involve in vitro assays to assess cytotoxicity, metabolic stability, and the potential for drug-drug interactions, as well as in vivo models to evaluate efficacy and toxicity. nih.govacs.orgresearchgate.net

In a comparative study of eight NVP analogs, this compound was evaluated for its ability to inhibit HIV reverse transcriptase (HIV-RT) and its potential for inducing CYP enzymes, a factor that can contribute to drug-drug interactions and altered drug clearance. nih.govacs.org The results showed that this compound exhibited potent inhibition of HIV-RT, with an IC50 value comparable to that of the parent drug, Nevirapine. nih.govacs.orgresearchgate.net

With regard to CYP induction, this compound demonstrated a lower induction effect on CYP3A4 compared to NVP at a concentration of 100 μM, although it had a comparable effect on CYP2B6 induction. nih.govacs.org This differential effect on CYP enzyme induction suggests a potentially altered risk profile for drug-drug interactions compared to Nevirapine.

The following table summarizes the comparative HIV-RT inhibitory potency of this compound and other NVP analogs from a preclinical study. nih.govacs.orgresearchgate.net

| Compound | HIV-RT Inhibition IC50 (μM) |

| Nevirapine | 0.540 |

| This compound | 0.721 |

| 12-d3-NVP | 0.910 |

| 3-bromo-NVP | 2.78 |

| 12OH-NVP | 26.5 |

The following table provides a comparison of the induction of CYP3A4 and CYP2B6 mRNA by Nevirapine and its analogs in primary human hepatocytes at a concentration of 100 μM. nih.govacs.org

| Compound (100 μM) | CYP3A4 mRNA Fold Induction | CYP2B6 mRNA Fold Induction |

| Nevirapine | ~5 | ~30 |

| This compound | ~2 | ~30 |

| 12-d3-NVP | ~5 | ~30 |

| 3-bromo-NVP | ~11 | ~25 |

These preclinical data indicate that this compound retains potent anti-HIV activity while exhibiting a potentially more favorable profile regarding CYP3A4 induction compared to the parent drug, Nevirapine. nih.govacs.org

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr of 2 Nitro Nevirapine

Influence of Nitro Group Substitution on HIV-RT Inhibition Potency

The introduction of a nitro group at the 2-position of the nevirapine (B1678648) scaffold results in a compound that retains potent inhibitory activity against HIV-1 reverse transcriptase (HIV-RT). acs.orgnih.gov In comparative studies, 2-Nitro Nevirapine demonstrated a high percentage of HIV-RT inhibition, comparable to that of the parent drug, nevirapine. nih.gov When tested at a concentration of 10 μM, both nevirapine and this compound showed over 97% inhibition of the enzyme's activity. acs.orgnih.gov

Further quantitative analysis using dose-inhibition curve experiments revealed that the half-maximal inhibitory concentration (IC₅₀) of this compound is in the same submicromolar range as nevirapine. acs.orgnih.gov Specifically, this compound was characterized with an IC₅₀ value of 0.721 µM, which is on the same order of magnitude as nevirapine's IC₅₀ of 0.540 µM. acs.orgresearchgate.netresearchgate.net This indicates that the electron-withdrawing nitro group at the 2-position is well-tolerated and does not significantly compromise the molecule's ability to bind to the allosteric pocket of HIV-RT and inhibit its function. acs.orgresearchgate.net

| Compound | % Inhibition at 10 µM | IC₅₀ (µM) |

|---|---|---|

| Nevirapine (NVP) | >97% | 0.540 |

| This compound (2-nitro-NVP) | >97% | 0.721 |

| 3-Bromo Nevirapine (3-bromo-NVP) | 87.6% | 2.78 |

| 12-d₃-Nevirapine (12-d₃-NVP) | 94.2% | 0.910 |

Role of Structural Modifications on Metabolic Stability and Enzyme Induction Characteristics

Structural modifications play a crucial role in defining a drug's metabolic fate. srce.hr Nevirapine is extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, and is also known to be an inducer of these enzymes. pharmgkb.orgdrugbank.com This induction can lead to drug-drug interactions and affect its own clearance. acs.org

The substitution with a 2-nitro group has a profound and beneficial impact on the molecule's interaction with these metabolic enzymes. Studies in primary human hepatocytes have shown that this compound has the least induction effect on CYP3A4 mRNA expression when compared to nevirapine and other analogs like 3-bromo-NVP and 12-d₃-NVP. acs.orgnih.gov While nevirapine caused a significant increase in CYP3A4 mRNA levels at a concentration of 100 µM, the effect of this compound was markedly lower. nih.gov In contrast, its induction effect on CYP2B6 was found to be comparable to that of the parent nevirapine. acs.orgnih.gov This selective reduction in CYP3A4 induction is a significant improvement, as CYP3A4 is involved in the metabolism of a vast number of drugs. drugbank.com

| Compound | Concentration | CYP3A4 mRNA Fold Change | CYP2B6 mRNA Fold Change |

|---|---|---|---|

| Nevirapine (NVP) | 25 µM | Insignificant | Insignificant |

| 100 µM | Significant increase | Significant increase | |

| This compound (2-nitro-NVP) | 25 µM | Insignificant | Insignificant |

| 100 µM | Least induction effect among analogs | Comparable to NVP |

Computational Modeling and Molecular Dynamics Simulations in SAR/SMR Elucidation

Computational methods are invaluable tools for elucidating the complex structure-activity relationships (SAR) and structure-metabolism relationships (SMR) of drug candidates. morressier.comresearchgate.net Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to understand how NNRTI inhibitors bind to their target and to predict the activity of novel analogs. morressier.commdpi.com

Implications for Designing Analogs with Improved Therapeutic Index

The findings from the analysis of this compound have significant implications for the rational design of next-generation NNRTIs with an improved therapeutic index. The key insight is the successful decoupling of high antiviral potency from significant CYP3A4 induction. acs.orgnih.gov This demonstrates that targeted structural modifications can mitigate undesirable metabolic properties without compromising efficacy.

The 2-nitro substitution serves as a proof-of-concept that introducing electron-withdrawing groups at specific positions on the nevirapine scaffold is a viable strategy to enhance metabolic stability and reduce the risk of drug-drug interactions. acs.org This knowledge guides medicinal chemists to:

Focus on modifications at positions that influence interactions with metabolic enzymes but are not critical for binding to HIV-RT.

Systematically explore other electron-withdrawing substituents at the 2-position and other locations on the pyridyl rings to optimize the metabolic profile further.

Utilize the favorable characteristics of this compound as a lead compound for developing analogs that may also overcome common resistance mutations. mdpi.com

By building upon the structure-activity and structure-metabolism relationships elucidated from this compound, there is a clear path toward designing safer and more robust NNRTI candidates for HIV-1 therapy.

Analytical Methodologies for 2 Nitro Nevirapine Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating 2-Nitro Nevirapine (B1678648) from its parent compound, Nevirapine, and other related substances. The subtle differences in the physicochemical properties between these compounds are exploited by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to achieve effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP) mode, is a widely adopted method for the analysis of Nevirapine and its impurities. pharmascholars.comthermofisher.com These methods are valued for their precision, accuracy, and robustness in quality control settings. akjournals.com For the analysis of 2-Nitro Nevirapine, RP-HPLC methods typically utilize a C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes. scispace.comnih.gov

The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile. scispace.compharmacophorejournal.com Gradient elution, where the concentration of the organic solvent is varied over time, is frequently employed to ensure the efficient elution of all compounds, from the more polar to the less polar, within a reasonable timeframe. thermofisher.comlcms.cz Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, with monitoring at a wavelength where Nevirapine and its analogs exhibit significant absorbance, such as 220 nm, 240 nm, or 280 nm. nih.govpharmacophorejournal.comlcms.cz The purity of commercially available this compound standards is often confirmed by HPLC, with purities typically exceeding 95%. allmpus.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Syncronis™ C18, 2.1 × 100 mm, 1.7 µm | lcms.cz |

| Mobile Phase A | 10 mM NH4Ac, pH 5.0 with acetic acid/acetonitrile (85/15; v/v) | lcms.cz |

| Mobile Phase B | Acetonitrile | lcms.cz |

| Flow Rate | 0.8 mL/min | lcms.cz |

| Gradient | 30% to 70% B over 0.73 min | lcms.cz |

| Column Temperature | 50 °C | lcms.cz |

| Detection | UV at 240 nm | lcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comimpactfactor.org This technique combines the superior separation power of LC with the precise mass identification capabilities of MS/MS.

In the analysis of this compound and other analogs, a reverse-phase LC separation is followed by mass spectrometric detection. nih.gov Atmospheric pressure chemical ionization (APCI) has been shown to be an effective ionization source for Nevirapine and its metabolites, often resulting in lower background noise compared to electrospray ionization (ESI). mdpi.com The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing exceptional specificity and reducing matrix interference. mdpi.comnih.gov For instance, while specific transitions for this compound are established during method development, Nevirapine itself is often monitored using the transition m/z 267.1 → 226.1. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Waters BEH C18 (1.7 µm, 2.1 × 100 mm) | nih.gov |

| Mobile Phase | Water and Acetonitrile, both with 0.1% formic acid | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | mdpi.com |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | nih.govmdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Spectroscopic Methods for Structural Characterization (e.g., UV, NMR, IR)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques such as UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy each provide unique information about the molecule's structure.

UV-Visible Spectroscopy (UV-Vis): This technique is used for both quantification and characterization. The presence of the nitro group on the aromatic framework of Nevirapine influences its chromophore system. Analogs of Nevirapine are often analyzed using a Photo Diode Array (PDA) detector in the range of 190-500 nm. nih.gov Quantification of Nevirapine metabolites has been successfully performed based on their UV peak signals at 280 nm. nih.govresearchgate.net The introduction of a nitro group to an aromatic ring typically results in a bathochromic (red) shift in the absorption maxima. up.ac.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the precise molecular structure of this compound. While the core signals for the cyclopropyl (B3062369) and methyl protons of the Nevirapine structure would be present, the substitution of a nitro group on one of the pyridyl rings would cause significant changes in the chemical shifts of the aromatic protons. ingentaconnect.com Documentation for reference standards of this compound confirms that ¹H NMR and ¹³C NMR data are standard for its structural confirmation. allmpus.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic bands for the Nevirapine core, such as the C=O stretching vibration (typically around 1644 cm⁻¹ for Nevirapine). core.ac.uk Crucially, it would also feature strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically found in the regions of 1560–1500 cm⁻¹ and 1360–1300 cm⁻¹, respectively.

| Technique | Expected Characteristic Feature for this compound | Reference |

|---|---|---|

| UV-Vis | Absorbance maximum around 280 nm. | nih.govresearchgate.net |

| NMR | Signals for cyclopropyl and methyl groups, with shifts in the aromatic region due to the NO₂ group. | allmpus.comingentaconnect.com |

| IR | C=O stretch (~1644 cm⁻¹) and characteristic strong stretches for the NO₂ group (1560–1500 cm⁻¹ and 1360–1300 cm⁻¹). | allmpus.comcore.ac.uk |

Method Validation Parameters for Bioanalytical Assays (e.g., Sensitivity, Selectivity)

To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo rigorous validation according to international guidelines, such as those from the International Council for Harmonisation (ICH). scirp.orgmdpi.com This process establishes the performance characteristics of the method.

Selectivity and Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the parent drug (Nevirapine), other impurities, and matrix components. pharmacophorejournal.com In HPLC, this is demonstrated by achieving baseline separation of all relevant peaks. akjournals.com

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOQ is the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. pharmascholars.com For Nevirapine impurities, LOQ values as low as 0.02% of the analyte concentration have been reported. researchgate.net

Linearity: The assay must demonstrate a linear relationship between the detector response and the concentration of this compound over a specified range. A correlation coefficient (r²) of >0.999 is often required. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, expressed as the relative standard deviation (%RSD). akjournals.com For impurities, recovery values are typically expected to be within 96.2% to 104.3%. akjournals.com

Robustness: The method's reliability is tested by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results. pharmascholars.comakjournals.com

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte from other substances. | No interfering peaks at the retention time of the analyte. | akjournals.compharmacophorejournal.com |

| Linearity (r²) | Proportionality of response to concentration. | ≥ 0.999 | researchgate.net |

| Accuracy (% Recovery) | Closeness of measured value to true value. | 98.0% - 102.0% | akjournals.com |

| Precision (%RSD) | Reproducibility of the measurement. | < 2% | akjournals.com |

| Sensitivity (LOQ) | Lowest concentration reliably quantifiable. | S/N ratio ≥ 10; e.g., ~0.02-0.09 µg/mL | pharmascholars.comresearchgate.net |

Future Research Directions for 2 Nitro Nevirapine

Optimization Strategies for Enhanced Efficacy and Reduced Adverse Effects

Initial research into Nevirapine (B1678648) (NVP) analogs was driven by the need to mitigate the parent drug's associated toxicities, particularly severe skin rashes and liver damage (hepatotoxicity), which are often linked to its metabolism. nih.govmedsafe.govt.nz A primary goal is to create derivatives that retain or improve upon NVP's potent anti-HIV activity while exhibiting a safer metabolic profile.

Research has shown that 2-Nitro Nevirapine demonstrates potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme, with an efficacy comparable to that of Nevirapine itself. nih.govacs.org In one study, this compound inhibited the HIV-RT enzyme by over 97% at a concentration of 10 µM. nih.govacs.org Further dose-inhibition analysis revealed its potency to be in the same order of magnitude as the parent drug, a crucial finding for its consideration as a viable lead compound. nih.govacs.org

Table 1: In-Vitro Efficacy of this compound vs. Nevirapine

| Compound | IC₅₀ (μM)¹ | % Inhibition at 10 µM |

|---|---|---|

| Nevirapine | 0.540 | >97% |

| This compound | 0.721 | >97% |

¹IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Data sourced from a 2023 study in Chemical Research in Toxicology. nih.govacs.org

A significant area for optimization lies in the compound's interaction with metabolic enzymes. Nevirapine is a known inducer of hepatic cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, which contributes to drug-drug interactions and potential toxicity. medsafe.govt.nznih.govfda.gov Encouragingly, studies indicate that this compound has the least inductive effect on CYP3A4 among several tested analogs, although its effect on CYP2B6 was comparable to Nevirapine. nih.govacs.org

Table 2: Comparative Induction of Cytochrome P450 mRNA by Nevirapine Analogs

| Compound (at 100 µM) | CYP3A4 mRNA Fold Change | CYP2B6 mRNA Fold Change |

|---|---|---|

| Nevirapine | ~8-fold | ~30-fold |

| This compound | ~4-fold | ~30-fold |

Data reflects approximate fold change compared to a control and is sourced from a 2023 study in Chemical Research in Toxicology. nih.govacs.org

Future optimization strategies must build on these findings. Medicinal chemists can use the this compound structure as a template to synthesize new analogs. The focus would be on introducing modifications that further reduce induction of all relevant CYP enzymes while preserving the sub-micromolar inhibitory activity against HIV-RT. This involves a careful structure-activity relationship (SAR) study to understand how different chemical groups at various positions on the molecule affect both efficacy and metabolic interactions.

Potential for Combination Therapies and Drug-Drug Interaction Management

Modern HIV treatment relies on combination antiretroviral therapy (cART), where multiple drugs with different mechanisms of action are used together to suppress the virus and prevent the emergence of resistance. medsafe.govt.nznih.govdrugbank.com A major challenge with Nevirapine is its role as a potent enzyme inducer, which can lower the plasma concentrations of other co-administered drugs, potentially leading to treatment failure. medsafe.govt.nzmsf.orghiv-druginteractions.org

The finding that this compound is a significantly weaker inducer of CYP3A4 than its parent compound is of paramount importance for its potential role in combination therapy. nih.govacs.org CYP3A4 is responsible for the metabolism of a vast number of drugs, including many protease inhibitors and other antiretrovirals used in cART. drugbank.com A reduced potential for inducing this enzyme could mean fewer and less severe drug-drug interactions (DDIs), making it a more predictable and reliable component of a treatment regimen.

Future research must rigorously characterize the DDI profile of this compound. This involves:

In-vitro studies: Evaluating its potential to inhibit or induce a full panel of key drug-metabolizing enzymes (CYPs, UGTs).

Formal DDI studies: Co-administering the compound with other antiretroviral agents (e.g., protease inhibitors, integrase inhibitors) and commonly used medications in preclinical models to quantify any changes in drug concentrations.

Managing DDIs is critical for patient safety and treatment success. If this compound or an optimized analog demonstrates a cleaner DDI profile, it could be a valuable alternative to first-generation NNRTIs, especially in complex treatment scenarios.

Addressing Drug Resistance Mechanisms and Cross-Resistance Patterns

The clinical utility of first-generation NNRTIs like Nevirapine is limited by the rapid development of viral resistance, which can arise from a single amino acid substitution in the HIV-1 reverse transcriptase enzyme. nih.govnih.gov Furthermore, there is a high degree of cross-resistance among early NNRTIs, meaning that resistance to one often confers resistance to others. i-base.infonih.gov

A critical and unanswered question is how this compound fares against NVP-resistant strains of HIV-1. The structural modification—the addition of a nitro group—could potentially alter its binding to the NNRTI pocket on the reverse transcriptase enzyme. This raises the possibility that it might retain activity against some viral strains that are resistant to Nevirapine.

A crucial line of future investigation is to fully characterize the resistance profile of this compound. This research would involve:

Phenotypic testing: Assessing the in-vitro activity of this compound against a panel of laboratory-engineered and clinical HIV-1 isolates containing known NNRTI resistance mutations (e.g., K103N, Y181C, G190A).

Resistance selection studies: Exposing wild-type HIV-1 to escalating concentrations of this compound in cell culture over an extended period to determine the genetic pathways through which resistance emerges.

Structural biology: Using techniques like X-ray crystallography to visualize how this compound binds to both wild-type and mutant reverse transcriptase enzymes. This could provide invaluable insight into the molecular basis of its activity and how to design future analogs that are more resilient to resistance mutations.

Understanding these patterns is essential to defining the potential clinical niche for any new NNRTI.

Translational Research Towards Advanced Preclinical Development of Analogs

Translational research bridges the gap between basic laboratory discoveries and clinical application. onclive.com While the initial data on this compound is promising, significant preclinical development is required before any analog could be considered for human trials. cancerresearchhorizons.comuq.edu.au

The path forward for advanced preclinical development involves several key stages:

Pharmacokinetic (PK) Profiling: Comprehensive studies in animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of lead candidates. These studies determine if the drug can achieve and maintain therapeutic concentrations in the body after administration and identify its major metabolites. pharmgkb.org

In-vivo Toxicology: Rigorous safety testing in animal models is required to identify any potential on-target or off-target toxicity. This goes beyond CYP induction and includes assessing effects on the liver, kidney, heart, and other organ systems over both short and long-term exposure. researchgate.net

Efficacy in Animal Models: If a suitable animal model of HIV infection is available, the lead candidates would be tested for their ability to suppress viral replication in a living organism, providing a proof-of-concept for their therapeutic potential.

This systematic, multi-disciplinary approach is fundamental to drug development and is essential to translate the initial promise of an analog like this compound into a potential new medicine for treating HIV-1 infection.

Q & A

Basic Question: What are the recommended analytical techniques for synthesizing and characterizing 2-Nitro Nevirapine to ensure reproducibility?

Answer:

Synthesis of this compound requires rigorous characterization using techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, solvent systems, and catalysts) and purification steps. Known compounds should reference established literature, while novel derivatives require elemental analysis and spectral data .

Basic Question: How should researchers design stability studies for this compound under varying environmental conditions?

Answer:

Stability studies should evaluate degradation kinetics under stressors like pH extremes, light, heat, and oxidizing agents. Use accelerated stability testing (e.g., 40°C/75% RH) with periodic sampling. Analytical methods like UV-Vis spectroscopy or HPLC quantify degradation products. Statistical tools (e.g., ANOVA) assess significance of observed changes. Ensure compliance with NIH preclinical reporting guidelines for transparency .

Advanced Question: What mechanistic approaches are used to elucidate the degradation pathways of this compound in photocatalytic systems?

Answer:

Advanced studies employ reactive species trapping (e.g., using tert-butanol for hydroxyl radicals) and LC-MS to identify intermediate products. For example, UV/TiO₂/H₂O₂ systems degrade Nevirapine via hydroxyl radical-driven oxidation. Reaction kinetics are modeled using pseudo-first-order equations, while process variables (pH, catalyst dosage) are optimized via response surface methodology (RSM) .

Advanced Question: How can Quality-by-Design (QbD) principles optimize the formulation of this compound extended-release tablets?

Answer:

QbD involves factorial design (e.g., 2³-level) to analyze variables like compression force and excipient ratios. Responses include dissolution profiles and granule density. ANOVA identifies significant factors, and contour plots map optimal conditions. Validation requires in vitro-in vivo correlation (IVIVC) studies. This approach ensures robustness and regulatory compliance .

Advanced Question: How can researchers resolve discrepancies between in vitro efficacy data and clinical outcomes for this compound?

Answer:

Discrepancies may arise from bioavailability differences or metabolic variations. Address this by:

- Conducting pharmacokinetic studies (e.g., plasma concentration monitoring via LC-MS/MS).

- Comparing in vitro cytotoxicity with clinical viral load data.

- Using meta-analysis to reconcile conflicting results, adjusting for covariates like patient adherence or drug interactions .

Basic Question: What statistical methods validate the reliability of data in this compound studies?

Answer:

Internal consistency is assessed via Cronbach’s alpha for survey-based data. For experimental results, use Fisher’s exact test for categorical variables (e.g., efficacy rates) and regression analysis for continuous outcomes (e.g., degradation rates). Pre-test datasets in pilot studies to refine protocols .

Advanced Question: What frameworks guide the development of research questions on this compound’s synergistic effects with other antiretrovirals?

Answer:

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.